molecular formula C22H25N5O3 B2508055 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1021091-14-4

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Cat. No. B2508055
CAS RN: 1021091-14-4
M. Wt: 407.474
InChI Key: ROSWXKQHGZXUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea" is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design, such as a pyrimidine ring, an isopropoxy group, and a urea moiety. These features suggest that the compound could interact with biological targets, potentially acting as an inhibitor or antagonist in biochemical pathways.

Synthesis Analysis

The synthesis of pyrimidine derivatives is well-documented in the literature. For instance, the synthesis of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives has been reported, which involves the introduction of alkoxy and cyano groups to the phenylpyrimidine core . These synthetic routes often involve multiple steps, including the formation of the pyrimidine ring, followed by functionalization with the desired substituents. Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the urea derivative by introducing an amino group to the phenyl ring and subsequently reacting it with an isocyanate or isothiocyanate to form the urea linkage .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and aromatic stacking interactions with biological targets . The presence of an isopropoxy group suggests increased lipophilicity, which could enhance membrane permeability, while the methoxyphenyl moiety may contribute to additional aromatic interactions. The urea linkage is a common bioisostere for amide bonds and is known to form hydrogen bonds, which could be critical for binding to biological targets .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, 4-alkoxypyrimidine 1-oxides have been shown to react with phenyl isocyanate to yield urea derivatives . This suggests that the compound could be synthesized through a similar reaction between a suitable pyrimidine precursor and phenyl isocyanate. The presence of an amino group on the pyrimidine ring could also influence the reactivity, potentially allowing for further derivatization or participation in biochemical interactions as a ligand .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea" are not provided, we can infer some properties based on the structure. The compound likely has moderate solubility in organic solvents due to the presence of alkoxy groups, and the urea moiety could enhance solubility in polar solvents due to its ability to form hydrogen bonds . The molecular weight and lipophilicity of the compound would be important factors in its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Scientific Research Applications

Anion Recognition and Photophysical Studies

A study focused on substituted phenyl urea and thiourea silatranes highlighted their synthesis, characterization, and anion recognition properties through photophysical and theoretical studies. These compounds were synthesized and characterized to study their electronic properties and interaction with anions, indicating potential applications in molecular recognition and sensor development (Singh et al., 2016).

Polymerization Initiators

Research on N-aryl-N′-pyridyl ureas demonstrated their utility as thermal latent initiators for the ring-opening polymerization of epoxides. This study suggests that the urea derivatives can be employed to control polymerization processes, highlighting their significance in materials science and engineering (Makiuchi et al., 2015).

Anticancer Investigations

A study on unsymmetrical 1,3-disubstituted ureas, including novel compounds with potential anticancer properties, was conducted. This research contributes to the development of new therapeutic agents by exploring the enzyme inhibition and anticancer activities of urea derivatives (Mustafa et al., 2014).

Antimicrobial Applications

Synthesis and characterization of new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones were reported, with significant in vitro antimicrobial activity against several standard strains. This suggests the potential of these compounds in developing new antibacterial agents (Vijayaramalingam et al., 2007).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(12-18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSWXKQHGZXUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

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